![molecular formula C12H13N3O B561838 N-[(R)-(+)-1-Phenylethyl]imidazole-1-carboxamide CAS No. 1217846-28-0](/img/structure/B561838.png)
N-[(R)-(+)-1-Phenylethyl]imidazole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[®-(+)-1-Phenylethyl]imidazole-1-carboxamide is a compound belonging to the class of imidazole derivatives. Imidazole is a five-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is known for its diverse applications in medicinal chemistry, particularly due to its structural similarity to biologically active molecules such as histidine and histamine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[®-(+)-1-Phenylethyl]imidazole-1-carboxamide typically involves the reaction of imidazole with an appropriate carboxylic acid derivative. One common method is the reaction of imidazole with an activated ester of ®-(+)-1-phenylethyl carboxylic acid under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent production quality. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: N-[®-(+)-1-Phenylethyl]imidazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the imidazole ring can be achieved using metal hydrides such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed:
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of N-alkylated imidazole derivatives.
Scientific Research Applications
N-[®-(+)-1-Phenylethyl]imidazole-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cytochrome P450 enzymes.
Medicine: Investigated for its antifungal and antimicrobial properties. It is also explored as a potential anticancer agent due to its ability to interfere with cellular signaling pathways.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of N-[®-(+)-1-Phenylethyl]imidazole-1-carboxamide involves the inhibition of specific enzymes. For instance, as a fungicide, it inhibits the cytochrome P450-dependent 14α-demethylase activity required for the conversion of lanosterol to ergosterol, an essential component of fungal cell membranes . This inhibition disrupts membrane function, leading to the death of the fungal cells .
Comparison with Similar Compounds
Prochloraz: Another imidazole derivative used as a fungicide.
Ketoconazole: An imidazole-based antifungal agent.
Clotrimazole: A widely used antifungal medication
Comparison: N-[®-(+)-1-Phenylethyl]imidazole-1-carboxamide is unique due to its specific structural configuration, which imparts distinct biological activities. Unlike prochloraz, which is primarily used in agriculture, N-[®-(+)-1-Phenylethyl]imidazole-1-carboxamide has broader applications in medicinal chemistry. Compared to ketoconazole and clotrimazole, it offers a different spectrum of enzyme inhibition, making it a valuable compound for targeted therapeutic applications .
Properties
IUPAC Name |
N-[(1R)-1-phenylethyl]imidazole-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-10(11-5-3-2-4-6-11)14-12(16)15-8-7-13-9-15/h2-10H,1H3,(H,14,16)/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUGXHLSGRNSOZ-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)N2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)N2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654520 |
Source


|
| Record name | N-[(1R)-1-Phenylethyl]-1H-imidazole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217846-28-0 |
Source


|
| Record name | N-[(1R)-1-Phenylethyl]-1H-imidazole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
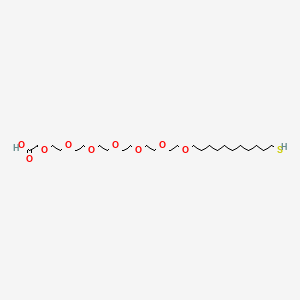
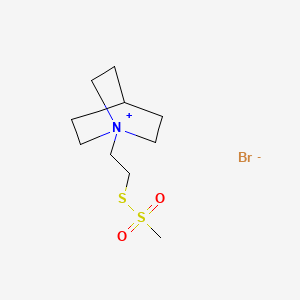
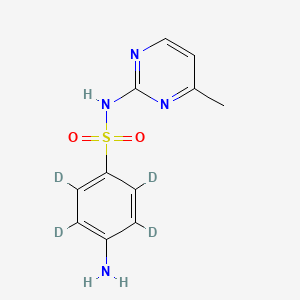

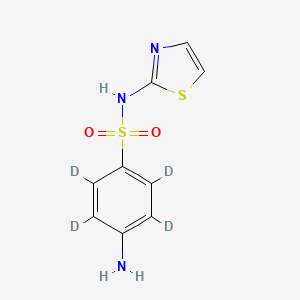

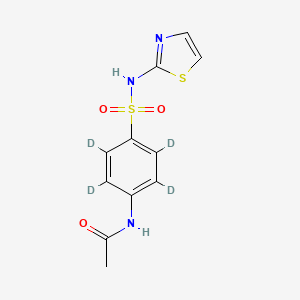
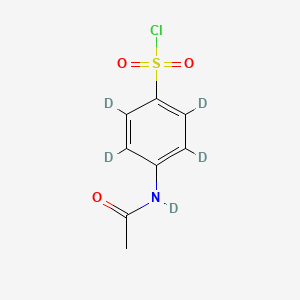
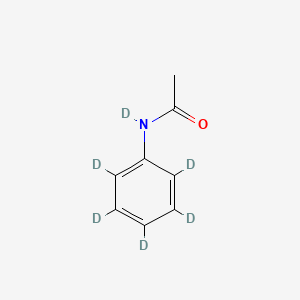
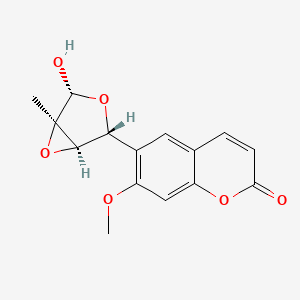
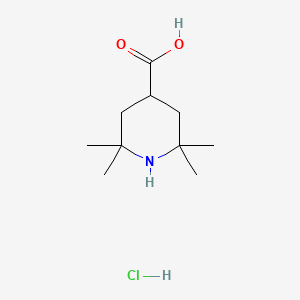
![4-(Chloromethyl]benzyl Methanethiosulfonate](/img/structure/B561775.png)

![1-Methyl-d3-2-nitro-6-phenylimidazo[4,5-B]pyridine](/img/structure/B561778.png)
